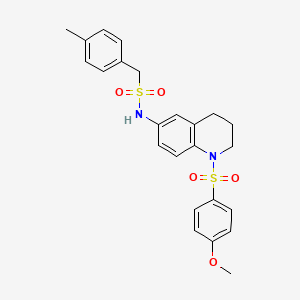
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C24H26N2O5S2 and its molecular weight is 486.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a tetrahydroquinoline structure, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available research findings, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a sulfonamide group, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
- Anticancer Activity : Research has indicated that compounds with a tetrahydroquinoline scaffold exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group enhances the interaction with target enzymes involved in tumor growth and metastasis.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pathways such as NF-kB and COX enzymes. These actions are critical in conditions like arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase and other key enzymes involved in metabolic processes.
- Receptor Modulation : It may act on various receptors, including cannabinoid receptors, influencing pain and inflammation pathways .
- Cell Cycle Arrest : Studies suggest that tetrahydroquinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
In Vitro Studies
In vitro analyses have demonstrated the compound's ability to inhibit the proliferation of cancer cells. For instance, one study reported that derivatives similar to this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory properties of related compounds. These studies showed significant reductions in edema and inflammatory markers following treatment with sulfonamide-containing compounds.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving a derivative of this compound demonstrated significant tumor reduction in xenograft models of breast cancer when administered at specific dosages over a defined period.
- Case Study 2 : Another investigation focused on its anti-inflammatory effects in a rat model of arthritis showed marked improvement in joint swelling and pain relief compared to control groups.
Data Tables
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-18-5-7-19(8-6-18)17-32(27,28)25-21-9-14-24-20(16-21)4-3-15-26(24)33(29,30)23-12-10-22(31-2)11-13-23/h5-14,16,25H,3-4,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXKZRCSSHNWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














